3-Hydroxy-3-phenylthietane 1,1-dioxide
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Overview
Description
3-Hydroxy-3-phenylthietane 1,1-dioxide is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a phenyl group attached to the third carbon of the ring. The presence of the hydroxyl group and the sulfone group (1,1-dioxide) makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylthietane 1,1-dioxide typically involves the reaction of 3-chloro-1-phenylpropylene oxide with hydrogen sulfide in the presence of sodium ethoxide in ethanol. This reaction yields 3-hydroxy-3-phenylthietane, which is then oxidized to the 1,1-dioxide form using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide in acetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
3-Hydroxy-3-phenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylthietane 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems. It is believed to stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenylthietane
- 3-Hydroxy-2-phenylthiolane
- 3-Chloro-2-hydroxy-2-phenylpropanethiol
Uniqueness
3-Hydroxy-3-phenylthietane 1,1-dioxide is unique due to the presence of both a hydroxyl group and a sulfone group on the thietane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,1-dioxo-3-phenylthietan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCAQZKDUQKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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